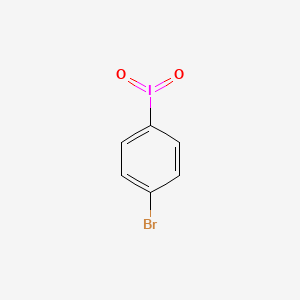

1-Bromo-4-iodylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

79054-62-9 |

|---|---|

Molecular Formula |

C6H4BrIO2 |

Molecular Weight |

314.90 g/mol |

IUPAC Name |

1-bromo-4-iodylbenzene |

InChI |

InChI=1S/C6H4BrIO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H |

InChI Key |

BGXXLNPARMNSNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1Br)I(=O)=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-iodobenzene (CAS 589-87-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-Bromo-4-iodobenzene, a versatile dihalogenated aromatic compound with significant applications in organic synthesis, particularly in the fields of pharmaceutical development, materials science, and agrochemicals. The compound, corresponding to CAS number 589-87-7, is structurally characterized by a benzene ring substituted with a bromine atom and an iodine atom at the para positions.[1] It is important to note that while the topic mentions "1-Bromo-4-iodylbenzene," the provided CAS number and the vast majority of scientific literature refer to 1-Bromo-4-iodobenzene. This guide will focus on the latter, which is a crucial building block in modern chemistry.

The unique feature of 1-Bromo-4-iodobenzene lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions.[1] This allows for selective and sequential functionalization of the aromatic ring, making it a highly valuable intermediate for the synthesis of complex organic molecules.[1][2]

Chemical and Physical Properties

1-Bromo-4-iodobenzene is a light brown or white to pale yellow crystalline solid at room temperature.[3][4] It is insoluble in water but shows good solubility in a variety of organic solvents, including acetone, chloroform, ethanol, diethyl ether, dichloromethane, and toluene.[2][4][5] This solubility profile makes it compatible with a wide range of reaction conditions.

Summary of Physical and Chemical Data

| Property | Value | Reference(s) |

| CAS Number | 589-87-7 | [6] |

| Molecular Formula | C₆H₄BrI | [6] |

| Molecular Weight | 282.904 g/mol | [6][7] |

| Appearance | Light brown crystalline powder; White to pale yellow crystalline solid | [3][4] |

| Melting Point | 89-91 °C | [2][5] |

| Boiling Point | 120-122 °C at 14 mmHg; ~250 °C | [2][4][5] |

| Density | 2.2236 g/cm³ | [5] |

| Refractive Index | 1.6618 | [5] |

| Flash Point | 120-122 °C at 14 mmHg | [5] |

| Water Solubility | Insoluble | [2][5] |

| Vapor Pressure | 0.02 mmHg | [3] |

| Sensitivity | Light Sensitive | [4][5] |

Synthesis

A common and well-established laboratory-scale synthesis of 1-Bromo-4-iodobenzene involves the diazotization of 4-bromoaniline, followed by a Sandmeyer-type reaction with potassium iodide.[4][8]

Experimental Protocol: Synthesis of 1-Bromo-4-iodobenzene from 4-Bromoaniline

Materials:

-

4-bromoaniline

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ice

-

Water

Procedure:

-

4-bromoaniline is dissolved in concentrated sulfuric acid.

-

The solution is cooled to a low temperature (around -10 °C) using an ice-salt bath.[4]

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the low temperature. This results in the formation of the diazonium salt.

-

A solution of potassium iodide in water is then added to the diazonium salt solution.

-

The reaction mixture is allowed to warm to room temperature, leading to the formation of 1-Bromo-4-iodobenzene as a precipitate.

-

The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield a product with high purity (often exceeding 98%).[4]

Caption: Synthetic pathway for 1-Bromo-4-iodobenzene.

Reactivity and Applications

The differential reactivity of the C-I and C-Br bonds is the cornerstone of 1-Bromo-4-iodobenzene's utility in organic synthesis. The C-I bond is more readily cleaved in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations.[1] This sequential cross-coupling strategy is invaluable for the construction of unsymmetrical biaryl compounds and other complex molecular architectures.[1]

Key reactions where this differential reactivity is exploited include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

-

Sonogashira Coupling: Reaction with terminal alkynes.[8]

-

Stille Coupling: Reaction with organostannanes.

-

Heck Coupling: Reaction with alkenes.

Experimental Protocol: Selective Sonogashira Coupling

This protocol illustrates the selective coupling at the iodide position.

Materials:

-

1-Bromo-4-iodobenzene

-

A terminal alkyne (e.g., trimethylsilylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., a deprotonating agent for the alkyne if TMSA is used and deprotected in situ)

-

Anhydrous solvent (e.g., diisopropylamine)[9]

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-Bromo-4-iodobenzene, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent, followed by the terminal alkyne.

-

The reaction is typically stirred at room temperature.[8] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the selective coupling at the iodine position, the reaction is quenched.

-

The product, a 4-bromo-1-(alkynyl)benzene derivative, is then isolated and purified using standard techniques like column chromatography.

Caption: Sequential cross-coupling workflow.

Applications in Drug Development and Materials Science

The versatility of 1-Bromo-4-iodobenzene makes it a key intermediate in several high-value applications:

-

Pharmaceutical Intermediates: It is used in the synthesis of complex drug candidates, including those for cancer therapeutics, antimicrobial agents, and anti-inflammatory drugs.[2] The ability to selectively introduce different functional groups is crucial for tuning the biological activity, metabolic stability, and solubility of pharmacologically active molecules.[2]

-

OLED Materials: In materials science, it serves as a building block for organic light-emitting diode (OLED) materials, where precise molecular structures are required to achieve specific electronic and optical properties.[1][2]

-

Agrochemicals: It is employed in the synthesis of intricate molecular frameworks for crop protection agents.[1]

-

Functional Materials: It is a precursor for the synthesis of liquid crystals and conducting polymers.[2]

Spectral Data

Spectroscopic data is essential for the identification and characterization of 1-Bromo-4-iodobenzene.

Summary of Spectral Information

| Technique | Key Features | Reference(s) |

| ¹H NMR | The ¹H NMR spectrum typically shows two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons. | [10][11] |

| ¹³C NMR | The ¹³C NMR spectrum will display signals for the four distinct carbon atoms in the benzene ring. | [9] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the C-H and C-C stretching and bending vibrations of the substituted benzene ring. | [3][6] |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic isotopic patterns for bromine and iodine. | [7] |

Safety and Handling

1-Bromo-4-iodobenzene is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

General Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Storage: Store in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents. For long-term storage, an inert atmosphere (e.g., under nitrogen) is recommended to prevent degradation.[4]

-

Hazards: May cause skin and serious eye irritation.[3]

Conclusion

1-Bromo-4-iodobenzene (CAS 589-87-7) is a highly valuable and versatile building block in organic synthesis. Its defining feature, the differential reactivity of the carbon-iodine and carbon-bromine bonds, enables chemists to perform selective and sequential functionalizations. This capability is of paramount importance in the synthesis of complex molecules for a wide array of applications, including pharmaceuticals, OLEDs, and advanced materials. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-BROMO-4-IODOBENZENE, 98% - Ataman Kimya [atamanchemicals.com]

- 3. 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. alfa-industry.com [alfa-industry.com]

- 6. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]

- 7. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]

- 8. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. 1-Bromo-4-iodobenzene(589-87-7) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide on the Molecular Structure of 1-Bromo-4-iodylbenzene and its Precursor 1-Bromo-4-iodobenzene

Disclaimer: This technical guide addresses the molecular structure of 1-Bromo-4-iodobenzene . Extensive searches for detailed structural and experimental data on 1-Bromo-4-iodylbenzene did not yield specific results. The iodyl group (-IO₂) confers significantly different chemical properties compared to the iodo group (-I). This document provides a comprehensive overview of the well-characterized precursor, 1-Bromo-4-iodobenzene, and includes a general experimental protocol for the oxidation of iodoarenes to iodylarenes, which represents a plausible synthetic route to this compound.

Introduction to 1-Bromo-4-iodobenzene

1-Bromo-4-iodobenzene is a halogenated aromatic hydrocarbon featuring a benzene ring substituted with a bromine and an iodine atom at the para positions.[1] This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the carbon-bromine and carbon-iodine bonds can be exploited for sequential functionalization.[2][3]

Molecular Structure and Properties of 1-Bromo-4-iodobenzene

The molecular structure of 1-Bromo-4-iodobenzene has been elucidated through single-crystal X-ray diffraction.[4] The key structural and physical properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₄BrI | [5] |

| Molecular Weight | 282.90 g/mol | [5] |

| Appearance | White to light brown crystalline powder | [5] |

| Melting Point | 89-91 °C | [6] |

| Boiling Point | 120-122 °C at 14 mmHg | [6] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [7] |

Crystallographic Data

The crystal structure of 1-Bromo-4-iodobenzene has been determined to be monoclinic with the space group P2₁/c.[4]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4] |

| a (Å) | 4.1704(6) | [4] |

| b (Å) | 5.8242(8) | [4] |

| c (Å) | 14.929(2) | [4] |

| β (°) | 97.315(5) | [4] |

| Volume (ų) | 359.67(9) | [4] |

| Z | 2 | [4] |

| Temperature (K) | 200 | [4] |

Experimental Protocols

Synthesis of 1-Bromo-4-iodobenzene

A common laboratory-scale synthesis of 1-Bromo-4-iodobenzene involves the diazotization of 4-bromoaniline followed by a Sandmeyer-type reaction with potassium iodide.[3][6]

Materials:

-

4-bromoaniline

-

Concentrated sulfuric acid

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Chloroform

-

Ice

Procedure:

-

Dissolve 0.02 mol of 4-bromoaniline in a 20% mass fraction sulfuric acid medium.

-

Cool the mixture to -10 °C in an ice-salt bath.

-

Slowly add a solution of 0.021 mol of sodium nitrite in water while maintaining the temperature below 0 °C to form the diazonium salt.

-

In a separate flask, dissolve 0.021 mol of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Chloroform can be added to the reaction mixture.[6]

-

Allow the reaction mixture to stir and warm to room temperature.

-

The solid product, 1-Bromo-4-iodobenzene, can be collected by filtration, washed with water, and purified by recrystallization.

Characterization of 1-Bromo-4-iodobenzene

The structure and purity of the synthesized 1-Bromo-4-iodobenzene can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a KBr wafer.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra can be recorded in a suitable deuterated solvent like CDCl₃.[9][10]

-

Mass Spectrometry (MS): The molecular weight can be confirmed by mass spectrometry.[11]

Potential Synthesis of this compound from 1-Bromo-4-iodobenzene

Iodylarenes (ArIO₂) can be synthesized by the oxidation of iodoarenes (ArI). A general method involves the use of sodium periodate (NaIO₄) as the oxidant.[12][13]

Materials:

-

1-Bromo-4-iodobenzene

-

Sodium periodate (NaIO₄)

-

Acetic acid

-

Water

Procedure:

-

Dissolve 1-Bromo-4-iodobenzene in 30% (v/v) aqueous acetic acid.

-

Add sodium periodate to the solution.

-

Heat the mixture to boiling with vigorous stirring for 3-6 hours.[13]

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, the reaction mixture is cooled, and the solid this compound product can be isolated by filtration.

-

The crude product can be purified by recrystallization from boiling water, though caution is advised as iodylarenes can be explosive upon heating or impact.[14]

Visualizations

Molecular Structure of 1-Bromo-4-iodobenzene

Caption: Molecular structure of 1-Bromo-4-iodobenzene.

Synthesis Workflow for 1-Bromo-4-iodobenzene

Caption: Synthesis workflow for 1-Bromo-4-iodobenzene.

Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-4-iodobenzene | 589-87-7 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]

- 9. 1-Bromo-4-iodobenzene(589-87-7) IR Spectrum [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]

- 12. Syntheses of (Diacetoxyiodo)arenes or Iodylarenes from Iodoarenes, with Sodium Periodate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

Spectral Data and Synthetic Insights for 1-Bromo-4-iodylbenzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral characteristics and synthetic protocols related to 1-bromo-4-iodylbenzene. Despite a comprehensive search of public spectral databases and scientific literature, detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound could not be located. This suggests that the compound may be transient, difficult to isolate, or not extensively characterized in publicly accessible records.

However, to provide valuable context for researchers interested in this molecule, this document summarizes the available spectral data for its immediate precursor, 1-bromo-4-iodobenzene. Additionally, a general, well-established experimental protocol for the synthesis of iodylarenes from iodoarenes is provided as a likely pathway to the target compound.

Spectral Data of 1-Bromo-4-iodobenzene (Precursor)

1-bromo-4-iodobenzene is a well-characterized, stable solid compound. Its spectral data are readily available and are presented below as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.53 | Doublet | 2H | Ar-H ortho to Iodine |

| ~7.22 | Doublet | 2H | Ar-H ortho to Bromine |

¹³C NMR (Carbon NMR)

| Chemical Shift (ppm) | Assignment |

| ~138.0 | Ar-C ortho to Bromine |

| ~132.0 | Ar-C ortho to Iodine |

| ~128.5 | Ar-C-Br |

| ~93.0 | Ar-C-I |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | Aromatic C-H stretch |

| ~1570 | Medium | Aromatic C=C stretch |

| ~1470 | Strong | Aromatic C=C stretch |

| ~1010 | Strong | C-H in-plane bend |

| ~810 | Strong | C-H out-of-plane bend (para-disubstituted) |

| ~680 | Medium | C-Br stretch |

| ~500 | Medium | C-I stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 282/284 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 155/157 | Medium | [M-I]⁺ |

| 76 | High | [C₆H₄]⁺ |

Experimental Protocols

General Protocol for the Synthesis of this compound

The synthesis of iodylarenes typically involves the oxidation of the corresponding iodoarene. A common and effective method utilizes dimethyldioxirane (DMDO) as the oxidant. The following is a general procedure that could be adapted for the synthesis of this compound from 1-bromo-4-iodobenzene.

Materials:

-

1-Bromo-4-iodobenzene

-

Dimethyldioxirane (DMDO) solution in acetone (typically ~0.07-0.1 M)

-

Acetone (anhydrous)

-

Dichloromethane (anhydrous)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

A solution of 1-bromo-4-iodobenzene (1 equivalent) in a minimal amount of anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.

-

The solution is cooled to a low temperature, typically -20 °C to 0 °C, using an appropriate cooling bath.

-

A solution of dimethyldioxirane in acetone (approximately 2.5 equivalents) is added dropwise to the stirred solution of the iodoarene over a period of 30-60 minutes.

-

The reaction mixture is stirred at the same low temperature for an additional 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure at low temperature to yield the crude this compound as a solid.

-

The solid product can be washed with cold pentane or diethyl ether to remove any soluble impurities and then dried under vacuum.

Note: Iodylarenes can be explosive upon heating or mechanical shock. Appropriate safety precautions must be taken at all times.

Synthetic Pathway Visualization

The following diagram illustrates the general synthetic workflow for the preparation of an iodylarene from an iodoarene precursor.

Caption: General synthesis of this compound.

An In-depth Technical Guide on the Reactivity and Stability of 1-Bromo-4-iodylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-iodylbenzene is a hypervalent iodine compound featuring an iodyl functional group (-IO₂), which imparts strong oxidizing properties and inherent instability. This technical guide provides a comprehensive overview of the synthesis, reactivity, and stability of this compound, with a focus on its hazardous nature and safe handling protocols. Due to the limited availability of specific quantitative data for this particular molecule, this guide draws upon established knowledge of closely related iodylarenes to provide a robust framework for its use in a research and development setting.

Introduction

Hypervalent iodine compounds, particularly those in the pentavalent state such as iodylarenes (ArIO₂), are of significant interest in organic synthesis due to their potent oxidizing capabilities. This compound, with its bromo-substituted aromatic ring, presents a potentially versatile reagent for introducing functional groups and facilitating oxidative transformations. However, the high energy of the iodyl group renders these compounds hazardous, with a propensity for explosive decomposition under various stimuli. A thorough understanding of its stability and reactivity is paramount for its safe and effective utilization.

Synthesis of this compound

The synthesis of this compound is achieved through the oxidation of its precursor, 1-bromo-4-iodobenzene. A general and effective method for the preparation of iodylarenes involves the use of sodium periodate (NaIO₄) as the oxidant in an acidic medium.

Experimental Protocol: Oxidation of 1-Bromo-4-iodobenzene

This protocol is adapted from established procedures for the synthesis of iodylarenes.

Materials:

-

1-Bromo-4-iodobenzene

-

Sodium periodate (NaIO₄)

-

Glacial acetic acid

-

Deionized water

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-bromo-4-iodobenzene (10 mmol) and sodium periodate (22 mmol, 10% excess) in a 30% (v/v) aqueous acetic acid solution.

-

With vigorous stirring, heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the yellowish iodosyl intermediate and the formation of a colorless precipitate of the iodylarene. The reaction is typically complete within 3-6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the crude this compound by filtration.

-

Wash the collected solid sequentially with ice-cold water (3 x 10 mL) and acetone (3 x 10 mL).

-

Air-dry the product in the dark.

Note: Due to the hazardous nature of iodylarenes, this procedure should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and blast shield.

Stability of this compound

Iodylarenes are known to be energetic materials with a high risk of explosive decomposition. The stability of this compound is a critical consideration for its safe handling and storage.

Thermal Stability

Iodylarenes are reported to explode at temperatures above 200 °C. The melting points cited in the literature for these compounds are often, in fact, their explosion points. It is crucial to avoid heating solid this compound, especially under confinement, as this can lead to violent detonation. Local overheating of the solid, even during recrystallization from boiling water, has been reported to cause explosions.

Mechanical Sensitivity

These compounds can be sensitive to impact and friction. Scratching with a spatula or grinding can be sufficient to initiate an explosion. Therefore, any handling of solid this compound should be performed with extreme care, using non-metallic spatulas and avoiding any actions that could generate mechanical shock.

Storage and Handling

Given its instability, this compound should be stored in small quantities in a designated explosives storage area. It should be kept away from heat, light, and incompatible materials. When handling, it is imperative to use a blast shield and appropriate PPE.

Reactivity of this compound

The primary reactivity of this compound stems from the strong oxidizing power of the iodyl group.

Oxidizing Properties

Data Presentation

Due to the lack of specific experimental data for this compound in the reviewed literature, a quantitative data table cannot be provided at this time. The information presented is based on the general properties of the iodylarene class of compounds.

Mandatory Visualizations

Synthesis Pathway

Caption: Synthetic route to this compound.

Safety Workflow

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a potent oxidizing agent with significant potential in synthetic chemistry. However, its utility is overshadowed by its inherent instability and explosive nature. Researchers and drug development professionals must approach the synthesis and handling of this compound with extreme caution, adhering to strict safety protocols. Further research is warranted to fully characterize the quantitative stability and reactivity of this compound to enable its safer and more controlled application in the future.

discovery and history of 1-Bromo-4-iodylbenzene

An in-depth analysis of the reveals a story rooted in the foundational principles of aromatic chemistry and the development of hypervalent iodine reagents. While a singular, celebrated moment of its discovery is not prominent in historical records, its existence is a logical consequence of two key areas of chemical advancement: the synthesis of its precursor, 1-bromo-4-iodobenzene, and the subsequent exploration of oxidation methods for iodoarenes.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, properties, and the chemical logic that led to the creation of 1-Bromo-4-iodylbenzene.

The Precursor: 1-Bromo-4-iodobenzene

The journey to this compound begins with its immediate precursor, 1-bromo-4-iodobenzene (BrC₆H₄I). This di-halogenated aromatic compound is a versatile building block in organic synthesis, valued for the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.[1][2] The C-I bond is weaker and more susceptible to oxidative addition in transition metal-catalyzed reactions, allowing for selective, sequential functionalization.[2][3] This property makes it a cornerstone intermediate for creating complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][4][5]

Synthesis of 1-Bromo-4-iodobenzene

The most common and historically significant method for synthesizing 1-bromo-4-iodobenzene is a variation of the Sandmeyer reaction. This process involves two main stages:

-

Diazotization: The synthesis begins with p-bromoaniline. This starting material is treated with sodium nitrite in a strong acidic medium (like sulfuric acid) at low temperatures to form a diazonium salt.[6]

-

Iodination: The resulting bromophenyl diazonium salt is then reacted with a source of iodide, typically potassium iodide (KI), to replace the diazonium group with an iodine atom, yielding 1-bromo-4-iodobenzene.[6][7]

Modern optimized protocols for this synthesis report high yields and purities, often exceeding 98% as determined by HPLC.[6]

Physicochemical Properties of 1-Bromo-4-iodobenzene

The physical and chemical properties of the precursor are well-documented and crucial for its handling and use in subsequent reactions. It typically appears as a white to light brown or pale yellow crystalline solid.[3][5][8] It has limited solubility in water but is readily soluble in common organic solvents like ethanol, acetone, chloroform, and diethyl ether.[3][6]

Table 1: Physical and Chemical Properties of 1-Bromo-4-iodobenzene

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrI | [4][9][10] |

| Molecular Weight | 282.90 g/mol | [3][5][9] |

| CAS Number | 589-87-7 | [4][7] |

| Melting Point | 89-91 °C | [3][7] |

| Boiling Point | 120-122 °C at 14 mmHg | [7][11] |

| Density | 2.215 g/cm³ | [11] |

| Appearance | White to brown crystalline powder/crystals | [3][8] |

| Solubility | Insoluble in water; soluble in organic solvents | [3][5][7] |

Spectroscopic Data of 1-Bromo-4-iodobenzene

Spectroscopic analysis confirms the structure of the precursor. Key data from various methods are summarized below.

Table 2: Spectroscopic Data for 1-Bromo-4-iodobenzene

| Spectrum Type | Key Signals / Information | Source(s) |

| ¹H NMR (in CDCl₃) | Signals typically appear in the aromatic region, for example, at δ 7.527 and δ 7.224 ppm. | [12] |

| ¹³C NMR (in CDCl₃) | Data available in spectral databases. | [11] |

| IR Spectroscopy | Characteristic peaks for a para-disubstituted benzene ring. | [9][11] |

| Mass Spectrometry | Molecular ion peaks corresponding to the isotopic distribution of Br and I at m/z 282 and 284. | [8][13] |

The Emergence of Iodylarenes: The Oxidation Step

The "discovery" of this compound is intrinsically linked to the history of hypervalent iodine chemistry, specifically the development of methods to create iodylarenes (ArIO₂). These compounds feature an iodine atom in a high oxidation state (I(V)) and are known for their powerful oxidizing properties.[14]

Historically, the synthesis of iodylarenes involved harsh conditions. However, modern chemistry has provided milder and more efficient methods. A key development was the use of oxidants like sodium periodate (NaIO₄) to convert iodoarenes into iodylarenes.[15] This transformation is the crucial final step in the synthesis of this compound from its iodo-precursor. It is important to note that iodylarenes can be hazardous, with the potential to be explosive upon impact or scratching.[15]

Experimental Protocols

Protocol for Synthesis of 1-Bromo-4-iodobenzene

This protocol is based on the well-established diazotization-iodination reaction sequence.

-

Diazotization:

-

Dissolve p-bromoaniline (0.02 mol) in a 20% sulfuric acid solution.

-

Cool the mixture to -10 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (0.021 mol) while maintaining the low temperature to form bromophenyl diazonium sulfate.

-

-

Iodination:

-

To the cold diazonium salt solution, add chloroform followed by a solution of potassium iodide (KI) (0.021 mol).

-

Allow the reaction to proceed, which results in the formation of the 1-bromo-4-iodobenzene crude product.

-

-

Purification:

-

Separate the organic layer and wash it with an appropriate aqueous solution (e.g., sodium thiosulfate to remove excess iodine).

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization to achieve high purity (e.g., >98%).[7]

-

Protocol for Oxidation to this compound

This is a general protocol for the synthesis of an iodylarene from an iodoarene using sodium periodate, adapted for 1-bromo-4-iodobenzene.[15]

-

Reaction Setup:

-

In a round-bottom flask, suspend 1-bromo-4-iodobenzene in a suitable solvent mixture, such as acetonitrile and water.

-

Add sodium periodate (NaIO₄) as the oxidizing agent. An excess of the oxidant is typically used.

-

Add a catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O) if a catalyzed reaction is desired for improved efficiency, although uncatalyzed methods exist.

-

-

Reaction Execution:

-

Stir the mixture vigorously at room temperature or with gentle heating, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

-

Workup and Isolation:

-

Once the reaction is complete, quench any remaining oxidant.

-

The product, this compound, is typically a solid and will precipitate from the reaction mixture.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold water, followed by a non-polar organic solvent (like chloroform or acetone) to remove any unreacted starting material.[15]

-

Dry the final product in the dark. Note: Handle with care due to the potentially explosive nature of iodylarenes.[15]

-

Visualizations of Key Processes

Synthesis Pathway

The following diagrams illustrate the logical flow from the starting material to the final product and the utility of the precursor.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 1-BROMO-4-IODOBENZENE, 98% - Ataman Kimya [atamanchemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. 1-Bromo-4-iodobenzene | 589-87-7 [chemicalbook.com]

- 8. 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]

- 10. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]

- 11. Page loading... [guidechem.com]

- 12. 1-Bromo-4-iodobenzene(589-87-7) IR Spectrum [m.chemicalbook.com]

- 13. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

The Synthesis of 1-Bromo-4-iodylbenzene: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for 1-Bromo-4-iodylbenzene, a key organoiodine compound with potential applications in organic synthesis and drug development. Due to the limited direct literature on the synthesis of this compound, this review focuses on a well-established multi-step synthetic route commencing from the readily available precursor, 1-bromo-4-iodobenzene. The proposed synthesis involves the initial preparation of 1-bromo-4-iodobenzene, followed by its oxidation to the corresponding iodosyl intermediate, which is then converted to the final iodyl compound.

Synthesis of the Precursor: 1-Bromo-4-iodobenzene

The most common and well-documented method for the synthesis of 1-bromo-4-iodobenzene is through the diazotization of 4-bromoaniline, followed by a Sandmeyer-type iodination reaction.[1][2]

Experimental Protocol:

A detailed experimental protocol for the synthesis of 1-bromo-4-iodobenzene from 4-bromoaniline is as follows:

-

Diazotization: 4-bromoaniline is dissolved in an aqueous acidic solution, typically sulfuric acid, and cooled to a low temperature (around -10 °C).[1]

-

An aqueous solution of sodium nitrite is then added dropwise to the cooled solution of 4-bromoaniline to form the corresponding diazonium salt.

-

Iodination: The freshly prepared diazonium salt is then reacted with a solution of potassium iodide.[1]

-

The reaction mixture is allowed to warm to room temperature, leading to the formation of 1-bromo-4-iodobenzene as a solid precipitate.

-

Work-up and Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to achieve high purity (typically >98%).[1]

Quantitative Data for 1-Bromo-4-iodobenzene Synthesis:

| Parameter | Value | Reference |

| Starting Material | 4-Bromoaniline | [1] |

| Reagents | Sodium nitrite, Sulfuric acid, Potassium iodide | [1] |

| Reaction Temperature | -10 °C (diazotization) | [1] |

| Purity (HPLC) | >98% | [1] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 89-91 °C | [3] |

Proposed Synthesis of this compound

The synthesis of this compound from 1-bromo-4-iodobenzene is proposed to proceed through a two-step oxidation process, involving the formation of an intermediate iodosyl compound.

Step 2a: Oxidation of 1-Bromo-4-iodobenzene to 1-Bromo-4-iodosylbenzene

Aryl iodides can be oxidized to their corresponding iodosyl compounds, often through a diacetate intermediate.[4][5]

Proposed Experimental Protocol:

-

Formation of the Diacetate: 1-bromo-4-iodobenzene is treated with a strong oxidizing agent, such as peracetic acid, to form 1-bromo-4-(diacetoxyiodo)benzene.[4]

-

Hydrolysis: The resulting diacetate is then hydrolyzed under alkaline conditions to yield 1-bromo-4-iodosylbenzene.[5][6]

Step 2b: Conversion of 1-Bromo-4-iodosylbenzene to this compound

Iodosyl compounds are known to undergo disproportionation in hot water to yield the corresponding iodo and iodyl compounds.[6] Alternatively, direct oxidation of the iodosyl compound can be employed.

Proposed Experimental Protocol (via Disproportionation):

-

A suspension of 1-bromo-4-iodosylbenzene in water is heated to boiling.[7]

-

This induces a disproportionation reaction, where one molecule is reduced back to 1-bromo-4-iodobenzene, and another is oxidized to this compound.

-

The this compound, being less soluble, is expected to precipitate from the hot solution and can be isolated by filtration.

A procedure for the preparation of iodylbenzene involves the steam distillation of a paste of iodosylbenzene and water. This process drives the disproportionation and removes the more volatile iodobenzene.[8] A similar approach could be adapted for this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the proposed synthetic workflows.

Caption: Synthesis of 1-Bromo-4-iodobenzene.

Caption: Proposed synthesis of this compound.

Summary and Future Outlook

References

- 1. nbinno.com [nbinno.com]

- 2. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]

- 3. 1-BROMO-4-IODOBENZENE, 98% - Ataman Kimya [atamanchemicals.com]

- 4. Iodosobenzene - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Describing iodosyl and iminoiodo compounds: Hypervalent organoiodine compounds (4): Discussion series on bromination/iodination reactions 32 – Chemia [chemia.manac-inc.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

Thermal Stability of 1-Bromo-4-iodylbenzene: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment. 1-Bromo-4-iodylbenzene is a high-energy compound and should only be handled by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Executive Summary

Introduction to Iodylarenes

Iodylarenes, characterized by the Ar-IO₂ functional group, are powerful oxidizing agents used in organic synthesis. The hypervalent nature of the iodine atom, with its expanded octet, renders these compounds highly energetic. The thermal decomposition of iodylarenes is often exothermic and can be explosive, particularly upon heating, impact, or friction.

Synthesis of this compound

The synthesis of this compound is anticipated to follow a two-step process, beginning with the readily available 1-bromo-4-iodobenzene.

Step 1: Synthesis of 1-Bromo-4-iodobenzene (Precursor)

A common laboratory-scale synthesis involves the diazotization of 4-bromoaniline, followed by a Sandmeyer-type reaction with an iodide salt.

Step 2: Oxidation to this compound

The iodyl functionality is typically introduced by the oxidation of the corresponding iodoarene. A common method involves the use of sodium periodate in an acidic aqueous solution.

Thermal Stability and Hazard Analysis

No specific decomposition temperature for this compound has been reported. However, data for other substituted iodylbenzenes indicate a high risk of explosive decomposition at elevated temperatures. It is prudent to assume that this compound will exhibit similar hazardous properties.

Quantitative Data for Analogous Iodylarenes

The following table summarizes the decomposition points for several iodylarenes. It is critical to note that these are often reported as explosion temperatures.

| Compound | Molecular Formula | Decomposition/Explosion Temperature (°C) | Reference |

| Iodylbenzene | C₆H₅IO₂ | 210 (explodes) | [Generic iodylarene data] |

| 4-Chloroiodylbenzene | C₆H₄ClIO₂ | 240 (explodes) | [Generic iodylarene data] |

| 4-Methyliodylbenzene | C₇H₇IO₂ | 212 (explodes) | [Generic iodylarene data] |

| 3-Nitroiodylbenzene | C₆H₄NIO₄ | 231 (explodes) | [Generic iodylarene data] |

Predicted Thermal Decomposition Pathway

The thermal decomposition of iodylarenes is believed to proceed through a radical mechanism, initiated by the homolytic cleavage of the carbon-iodine bond. This generates highly reactive aryl and IO₂ radicals, leading to a rapid and exothermic decomposition cascade.

Experimental Protocols for Thermal Analysis

The thermal analysis of potentially explosive materials like this compound requires specialized equipment and stringent safety protocols. The following are general guidelines for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

General Safety Precautions

-

Small Sample Size: Use the smallest possible sample size for analysis, typically in the range of 0.1-1.0 mg.

-

Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses with side shields, and blast shield are mandatory.

-

Remote Operation: Whenever possible, operate thermal analysis equipment remotely.

-

Ventilation: Ensure adequate ventilation to handle any gases released during decomposition.

-

Material Compatibility: Use sample pans made of materials that will not react with the sample (e.g., gold-plated stainless steel).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.

Methodology:

-

Sample Preparation: In a controlled environment and behind a blast shield, carefully weigh 0.1-0.5 mg of the sample into a high-pressure DSC pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the initial temperature to ambient and the final temperature to a point safely below the expected decomposition range (e.g., 150 °C for initial screening).

-

Use a slow heating rate (e.g., 2-5 °C/min) to avoid rapid energy release.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.

-

Data Analysis: Determine the onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the enthalpy of decomposition (ΔHdec).

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature at which mass loss begins and the kinetics of decomposition.

Methodology:

-

Sample Preparation: Carefully place 0.5-1.0 mg of the sample onto the TGA balance pan.

-

Instrument Setup:

-

Set the initial temperature to ambient and the final temperature to a point where complete decomposition is expected, based on DSC data.

-

Use a controlled heating rate (e.g., 5-10 °C/min).

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Data Acquisition: Initiate the heating program and record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset temperature of mass loss and analyze the TGA curve to understand the decomposition kinetics.

Conclusion

While direct experimental data on the thermal stability of this compound is lacking, the known properties of the iodylarene class of compounds strongly suggest that it is a high-energy material with a significant risk of explosive decomposition upon heating. Researchers and drug development professionals must exercise extreme caution when handling this and related compounds. The synthetic and analytical protocols outlined in this guide provide a framework for the safe investigation of its properties. It is imperative that any work with this compound be preceded by a thorough risk assessment and conducted in a facility equipped to handle potentially explosive materials.

Methodological & Application

Unlocking Molecular Complexity: 1-Bromo-4-iodylbenzene in Cross-Coupling Reactions

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-iodylbenzene is a versatile bifunctional reagent that has emerged as a powerful building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of two different halogen atoms on the same aromatic ring, allow for remarkable chemoselectivity in a variety of cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables the sequential and site-specific introduction of diverse functionalities, making it an invaluable tool for the construction of complex molecular architectures. This attribute is of particular significance in the fields of medicinal chemistry, materials science, and agrochemical development, where precise control over molecular structure is paramount.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in several key cross-coupling reactions.

Key Advantages of this compound

The primary advantage of this compound lies in the differential reactivity of its two halogen substituents.[1][2] The C-I bond is weaker and more readily undergoes oxidative addition to a low-valent transition metal catalyst (typically palladium) compared to the more robust C-Br bond.[1][2] This reactivity difference allows for selective functionalization at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations. This stepwise approach provides a strategic advantage in the synthesis of unsymmetrical biaryls and other complex molecules, avoiding the need for protecting group strategies.[3]

Applications in Cross-Coupling Reactions

This compound is a suitable substrate for a range of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.[3]

-

Heck Reaction: For the vinylation of the aryl ring.

-

Sonogashira Coupling: For the introduction of alkyne moieties.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

-

Stille Coupling: For the coupling with organostannanes.

The ability to perform these reactions chemoselectively makes this compound a highly sought-after intermediate in the synthesis of pharmaceuticals, organic light-emitting diodes (OLEDs), and agrochemicals.[1][3]

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following table summarizes the quantitative data for various cross-coupling reactions utilizing this compound, highlighting the selective functionalization of the C-I bond.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Heck Reaction | tert-Butyl acrylate | Pd milling ball | - | DMF | 120 | 2 | 65 | Mechanocatalytic conditions, selective coupling at the C-I bond. |

| Stille Coupling | Tetra(phenylethynyl)stannane | Pd(PPh₃)₂Cl₂ | Et₂NH | Toluene | RT | - | 80 | Synthesis of 4-bromotolane, selective coupling at the C-I bond. |

| Buchwald-Hartwig Amination | p-Toluidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | - | - | - | 78 | Selective mono-amination at the C-I position. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Selective Heck Reaction of this compound with tert-Butyl Acrylate

This protocol describes the mechanocatalytic Heck reaction, which offers a solvent-minimized approach for the selective vinylation at the C-I position.

Materials:

-

This compound

-

tert-Butyl acrylate

-

Palladium milling ball (10 mm)

-

Polytetrafluoroethylene (PFA) milling vessel (7 mL)

-

Bulking agent (e.g., NaCl)

-

N,N-Dimethylformamide (DMF)

-

Mixer mill (e.g., Retsch MM400)

Procedure:

-

To a 7 mL PFA milling vessel, add the palladium milling ball, 2 g of the bulking agent, 1-bromo-4-iodobenzene (1 mmol, 1.0 equiv.), and tert-butyl acrylate (1.1 mmol, 1.1 equiv.).

-

Add 100 µL of DMF to the vessel.

-

Securely close the vessel and place it in the mixer mill.

-

Mill the reaction mixture at 30 Hz for 2 hours at an external temperature of 120 °C.

-

After completion, allow the vessel to cool to room temperature.

-

The crude product can be purified by column chromatography on silica gel to yield the desired mono-vinylated product.

Expected Yield: 65%

Protocol 2: Selective Stille Coupling of this compound with a Tetraalkynylstannane

This protocol outlines the synthesis of 4-bromotolane through a selective Stille coupling at the C-I bond.

Materials:

-

This compound

-

Tetra(phenylethynyl)stannane

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

-

Diethylamine (Et₂NH)

-

Toluene

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-iodobenzene (1.043 mmol) in toluene.

-

Add tetra(phenylethynyl)stannane (0.25 equiv. based on the alkyne group).

-

Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (typically 1-5 mol%).

-

Add diethylamine as the base.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, the reaction mixture is typically filtered and the solvent removed under reduced pressure.

-

The crude product is then purified by crystallization or column chromatography to afford 4-bromotolane.

Expected Yield: 80%

Protocol 3: Selective Buchwald-Hartwig Amination of this compound with p-Toluidine

This protocol describes the nickel-catalyzed amination of the C-I bond, leaving the C-Br bond intact.

Materials:

-

This compound

-

p-Toluidine

-

Nickel(II) acetylacetonate (Ni(acac)₂)

-

Phenylboronic ester (as an additive)

-

Potassium phosphate (K₃PO₄)

Procedure:

-

In a reaction vial, combine 1-bromo-4-iodobenzene (1.0 mmol), p-toluidine (3.0 mmol), phenylboronic ester (1.3 mmol), and potassium phosphate (3 mmol).

-

Add the nickel catalyst, Ni(acac)₂ (2 mol%).

-

The reaction is typically carried out in a suitable solvent (e.g., dioxane or toluene) under an inert atmosphere.

-

Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) until the reaction is complete (monitor by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is worked up by adding water and extracting with an organic solvent.

-

The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

-

The crude product is purified by column chromatography to yield 4-bromo-N-(p-tolyl)aniline.

Expected Yield: 78%

Signaling Pathways and Experimental Workflows in DOT Language

The following diagrams illustrate the logical flow of sequential cross-coupling reactions and the general mechanism of a palladium-catalyzed cross-coupling cycle.

Caption: Sequential functionalization of 1-bromo-4-iodobenzene.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

References

- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

1-Bromo-4-iodylbenzene: A Potent Oxidizing Agent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-iodylbenzene (BrC₆H₄IO₂) is a powerful hypervalent iodine(V) reagent utilized in organic synthesis for the oxidation of a variety of functional groups. As a solid, it offers advantages in handling and stability compared to some other oxidizing agents. Its utility stems from the high oxidation state of the iodine atom, which allows for the efficient and often selective conversion of substrates such as alcohols and sulfides to their corresponding oxidized products. This document provides detailed application notes and experimental protocols for the use of this compound as an oxidizing agent.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the commercially available precursor, 1-bromo-4-iodobenzene. A common and effective method involves the use of sodium periodate as the oxidant in an acidic aqueous medium.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-bromo-4-iodobenzene (10 mmol) in a 30% (v/v) aqueous acetic acid solution.

-

Addition of Oxidant: To the stirred suspension, add sodium periodate (NaIO₄) (22 mmol, 2.2 equivalents).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the starting material (TLC). The reaction is typically complete within 3-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product is collected by filtration.

-

Purification: Wash the collected solid with cold water and then with a small amount of cold acetone to remove impurities. The resulting this compound is typically obtained as a white solid of high purity.

Applications in Organic Synthesis

This compound is a versatile oxidizing agent for a range of transformations, most notably the oxidation of alcohols to carbonyl compounds and sulfides to sulfoxides.

Oxidation of Alcohols

This compound provides a reliable method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. A key advantage of using iodylarenes is the often-observed high selectivity, minimizing over-oxidation of primary alcohols to carboxylic acids under controlled conditions.

General Reaction Scheme:

Caption: General scheme for the oxidation of alcohols.

| Entry | Substrate (Alcohol) | Product (Carbonyl Compound) | Yield (%) |

| 1 | Benzyl alcohol | Benzaldehyde | >95 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | >95 |

| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | >90 |

| 4 | 1-Phenylethanol | Acetophenone | >95 |

| 5 | Cyclohexanol | Cyclohexanone | >90 |

| 6 | 2-Octanol | 2-Octanone | >90 |

Note: Yields are representative and can vary based on specific reaction conditions and the purity of the reagent.

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the secondary alcohol (e.g., 1-phenylethanol, 1 mmol) in a suitable solvent such as acetonitrile or dichloromethane.

-

Addition of Oxidant: Add this compound (1.1 mmol, 1.1 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, filter the reaction mixture to remove the insoluble byproduct, 1-bromo-4-iodosobenzene.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure ketone.

Oxidation of Sulfides

The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, particularly in the development of pharmaceuticals. This compound can achieve this conversion efficiently, with minimal over-oxidation to the corresponding sulfone when the reaction is carefully monitored.

General Reaction Scheme:

Caption: General scheme for the oxidation of sulfides.

| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Yield (%) |

| 1 | Thioanisole | Methyl phenyl sulfoxide | >95 |

| 2 | Diphenyl sulfide | Diphenyl sulfoxide | >90 |

| 3 | Dibenzyl sulfide | Dibenzyl sulfoxide | >90 |

| 4 | 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | >95 |

| 5 | Methyl p-tolyl sulfide | Methyl p-tolyl sulfoxide | >95 |

Note: Yields are representative and can vary based on specific reaction conditions.

-

Reaction Setup: Dissolve the sulfide (e.g., thioanisole, 1 mmol) in a suitable solvent such as methanol or a mixture of water and acetonitrile in a round-bottom flask.

-

Addition of Oxidant: Add this compound (1.05 mmol, 1.05 equivalents) to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfoxide can be purified by column chromatography or recrystallization.

Safety and Handling

This compound is a powerful oxidizing agent and should be handled with care. It is advisable to avoid contact with skin and eyes and to work in a well-ventilated fume hood. As with other hypervalent iodine reagents, there is a potential for explosion, especially upon heating, and appropriate safety precautions should be taken. Store the reagent in a cool, dry place away from combustible materials.

Logical Workflow for Oxidation Reactions

Caption: Experimental workflow for oxidation reactions.

Application Notes and Protocols for Suzuki-Miyaura Coupling with 1-Bromo-4-iodylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 1-Bromo-4-iodylbenzene is a particularly versatile substrate for this reaction due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the iodine position under milder conditions.[1] This chemoselectivity enables the sequential introduction of two different aryl or vinyl groups, making this compound a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2]

This document provides detailed protocols for the selective Suzuki-Miyaura coupling of this compound, including a stepwise procedure for the synthesis of unsymmetrical biaryl compounds.

Data Presentation

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound under various conditions, highlighting the selectivity of the reaction.

Table 1: Influence of Temperature on the Selectivity of Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene with Phenylboronic Acid. [3][4]

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | 1-Bromo-4-iodobenzene (%) | 4-Bromo-1,1'-biphenyl (%) | 1,1':4',1''-Terphenyl (%) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 0 | 24 | 21 | 58 | 21 |

| 2 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 70 | 24 | 0 | 73 | 27 |

Reaction conditions: 1-bromo-4-iodobenzene (1.0 equiv), phenylboronic acid (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv).

Table 2: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-(1-octynyl)benzene | Pd-catalyst I (1) | K₂CO₃ | H₂O/TBAB | 100 | 4 | 91 |

| 2 | 1-Bromo-4-(1-octynyl)benzene | Pd-catalyst II (1) | K₂CO₃ | H₂O/TBAB | 60 | 2 | 94 |

| 3 | 4-Iodo-benzoic acid | Na₂PdCl₄/PPh₂PhSO₃Na (0.1) | K₂CO₃ | H₂O | 25 | 24 | >95 (conversion) |

| 4 | 4-Bromo-benzoic acid | Na₂PdCl₄/PPh₂PhSO₃Na (1) | K₂CO₃ | H₂O | 25 | 24 | 25 (conversion) |

Data adapted from various sources to illustrate general trends.[5][6]

Experimental Protocols

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling at the Iodine Position

This protocol describes the selective coupling of an arylboronic acid at the iodine position of this compound by leveraging the higher reactivity of the C-I bond at lower temperatures.[3][4]

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol (EtOH)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol, 282.9 mg).

-

Add the arylboronic acid (1.0 mmol).

-

Add potassium carbonate (2.0 mmol, 276.4 mg).

-

Under a counterflow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).

-

Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Stir the mixture at 0 °C for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 4-bromo-biaryl product.

Protocol 2: Sequential Suzuki-Miyaura Coupling for Unsymmetrical Biaryl Synthesis

This protocol outlines the subsequent coupling at the bromine position of the mono-arylated product obtained from Protocol 1 to synthesize an unsymmetrical biaryl compound.

Materials:

-

4-Bromo-biaryl product from Protocol 1

-

A different arylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium phosphate (K₃PO₄) or another suitable base

-

1,4-Dioxane or other suitable high-boiling solvent

-

Deionized water

-

Standard workup and purification reagents and equipment as listed in Protocol 1.

Procedure:

-

To a round-bottom flask, add the 4-bromo-biaryl product (1.0 mmol) from the previous step.

-

Add the second arylboronic acid (1.2 mmol).

-

Add potassium phosphate (2.0 mmol, 424.4 mg).

-

Under a counterflow of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

-

Add 1,4-dioxane (8 mL) and water (2 mL).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.

-

Purify the crude product by silica gel column chromatography to yield the final unsymmetrical biaryl product.

Mandatory Visualization

Caption: Workflow for the sequential Suzuki-Miyaura coupling of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-BROMO-4-IODOBENZENE, 98% - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 1-Bromo-4-iodylbenzene in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-iodylbenzene is a versatile and highly valuable building block in modern pharmaceutical synthesis. Its unique disubstituted aromatic structure, featuring a bromine and an iodine atom at the para positions, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity is a key advantage in the construction of complex molecular architectures found in a wide array of therapeutic agents.[1]

The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond, particularly in palladium-catalyzed reactions. This enables chemists to selectively react at the iodine position while leaving the bromine available for a subsequent transformation. This strategic approach is instrumental in the efficient synthesis of unsymmetrical biaryl and diarylacetylene cores, which are prominent pharmacophores in many drug candidates.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, including:

-

Anti-cancer agents: As a precursor for combretastatin analogues and other tubulin polymerization inhibitors.

-

Antimicrobial agents: Utilized in the construction of novel antibiotic frameworks.

-

Anti-inflammatory drugs: A building block for non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.

-

Cardiovascular drugs: Employed in the synthesis of antihypertensive and anticoagulant medications.

The primary reactions leveraging the unique reactivity of this compound are palladium-catalyzed cross-coupling reactions.

Sequential Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds allows for a stepwise introduction of different molecular fragments. A common synthetic strategy involves an initial, milder cross-coupling reaction at the more reactive iodine site, followed by a second coupling at the bromine site under more forcing conditions.

Caption: Sequential cross-coupling workflow using 1-Bromo-4-iodobenzene.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-4'-hydroxybiphenyl - A Key Pharmaceutical Intermediate

This protocol details the Suzuki-Miyaura coupling of 1-Bromo-4-iodobenzene with 4-hydroxyphenylboronic acid. The resulting product, 4-Bromo-4'-hydroxybiphenyl, is a versatile intermediate in the synthesis of various pharmaceuticals.

Reaction Scheme:

1-Bromo-4-iodobenzene + 4-Hydroxyphenylboronic acid --(Pd catalyst, base)--> 4-Bromo-4'-hydroxybiphenyl

Materials:

-

1-Bromo-4-iodobenzene

-

4-Hydroxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 1-Bromo-4-iodobenzene (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add toluene and water to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-Bromo-4'-hydroxybiphenyl.

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Purity (%) | Reference |

| 1-Bromo-4-iodobenzene | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | ~70-85 | >95 |

Protocol 2: Synthesis of (4-Bromophenyl)(phenyl)acetylene - A Diarylacetylene Intermediate

This protocol describes the Sonogashira coupling of 1-Bromo-4-iodobenzene with phenylacetylene. The selective reaction at the iodide position yields a key intermediate for the synthesis of more complex diaryl acetylenes. Since aryl iodides are more reactive than aryl bromides in the Sonogashira coupling, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature.[2]

Reaction Scheme:

1-Bromo-4-iodobenzene + Phenylacetylene --(Pd/Cu catalyst, base)--> (4-Bromophenyl)(phenyl)acetylene

Materials:

-

1-Bromo-4-iodobenzene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add 1-Bromo-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous triethylamine and anhydrous tetrahydrofuran via syringe.

-

Add phenylacetylene (1.1 eq) dropwise to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane) to yield (4-Bromophenyl)(phenyl)acetylene.

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalysts | Base | Solvent | Yield (%) | Purity (%) | Reference |

| 1-Bromo-4-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | ~85-95 | >97 |

Synthetic Workflow Diagram

The following diagram illustrates a two-step synthesis of a more complex pharmaceutical intermediate, starting with 1-Bromo-4-iodobenzene. This workflow combines the two previously described protocols in a sequential manner.

Caption: A two-step synthetic workflow for an unsymmetrical diarylacetylene.

Conclusion

This compound is an indispensable tool in the arsenal of medicinal chemists. Its predictable and selective reactivity in palladium-catalyzed cross-coupling reactions facilitates the efficient synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined in this document provide a foundation for researchers to leverage the unique properties of this reagent in their drug discovery and development endeavors. Careful optimization of reaction conditions and purification procedures is crucial for achieving high yields and purity of the desired products.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-4-iodylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 1-bromo-4-iodylbenzene, a valuable reagent in organic synthesis. The document includes detailed experimental protocols for the synthesis of the precursor 1-bromo-4-iodobenzene and its subsequent oxidation to the final product. Emphasis is placed on an optimized and time-efficient oxidation procedure. Safety precautions, which are critical when handling the potentially hazardous final product, are also detailed.

I. Synthesis Overview

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 1-bromo-4-iodobenzene, from 4-bromoaniline via a Sandmeyer-type reaction. The second, and more critical step, is the oxidation of 1-bromo-4-iodobenzene to the desired this compound. An optimized protocol using sodium periodate in aqueous acetic acid is presented, which significantly reduces reaction times compared to earlier methods.

II. Quantitative Data Summary

The following table summarizes and compares different reaction conditions for the synthesis of iodylarenes from their corresponding iodoarenes, highlighting the advantages of the optimized protocol.

| Parameter | Standard Method | Optimized Method |

| Oxidant | Sodium Periodate (NaIO₄) | Sodium Periodate (NaIO₄) |

| Solvent | Water | 30% Aqueous Acetic Acid |

| Reaction Time | 8–16 hours[1] | 3–6 hours[2] |

| Purity of Crude Product | 97–99%[1] | 96–99%[1] |

| General Yield Range | 58–91%[3] | Good yields (specifics vary)[2] |

III. Experimental Protocols

A. Synthesis of 1-Bromo-4-iodobenzene (Precursor)

This protocol is adapted from established methods for the synthesis of aryl iodides from anilines.[4][5][6]

Materials:

-

4-Bromoaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Chloroform (CHCl₃)

-

Ice

-

Deionized Water

Procedure:

-

In a suitable reaction vessel, dissolve 0.02 mol of 4-bromoaniline in a 20% mass fraction sulfuric acid medium.

-

Cool the mixture to -10 °C in an ice-salt bath.

-

Slowly add a solution of 0.021 mol of sodium nitrite in water, maintaining the temperature below -5 °C to form the diazonium salt solution.

-

In a separate vessel, dissolve 0.021 mol of potassium iodide in water and add chloroform.

-

Slowly add the cold diazonium salt solution to the vigorously stirred potassium iodide/chloroform mixture.

-

Continue stirring and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Separate the organic layer. Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by water, and finally brine.

-